molecular formula C25H22N4O3S2 B2613611 N-(4-acetylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 954639-97-5

N-(4-acetylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2613611
CAS No.: 954639-97-5
M. Wt: 490.6
InChI Key: JUMOBTOLTFYDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of kinase inhibition. Its molecular architecture, featuring a pyridazine core linked to a 4-methylthiazole and an acetamide group, is characteristic of scaffolds designed to interact with the ATP-binding sites of various protein kinases. Research indicates that structurally related pyridazine-thiazole hybrids demonstrate potent inhibitory activity against a range of kinases, including Bromodomain-containing protein 4 (BRD4) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in cellular processes like proliferation, differentiation, and apoptosis. The compound's specific substitution pattern, including the 4-acetylphenyl and 4-methoxyphenyl rings, is engineered to optimize binding affinity and selectivity. This makes it a critical chemical probe for investigating dysregulated signaling cascades in disease models, especially in oncology for the study of certain cancers and inflammatory disorders. Its primary research value lies in its utility as a tool compound for target validation, mechanism-of-action studies, and as a lead structure for the development of novel targeted therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S2/c1-15-24(34-25(26-15)18-6-10-20(32-3)11-7-18)21-12-13-23(29-28-21)33-14-22(31)27-19-8-4-17(5-9-19)16(2)30/h4-13H,14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMOBTOLTFYDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including acetylphenyl, thiazole, pyridazine, and acetamide moieties, suggest various biological activities that may be leveraged for therapeutic applications.

The compound has the molecular formula C25H22N4O3S2C_{25}H_{22}N_{4}O_{3}S_{2} and a molecular weight of approximately 478.6 g/mol. The presence of multiple aromatic and heterocyclic rings contributes to its intriguing chemical behavior and potential interactions with biological targets.

Biological Activity Overview

Recent studies suggest that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary findings indicate that this compound may serve as a lead for developing novel antimicrobial agents. Its structural similarity to known antimicrobial compounds suggests potential efficacy against bacterial infections.
  • Anticancer Activity : Research shows that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells, with an increase in apoptotic markers observed .

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. These interactions can modulate enzyme activities or receptor functions, leading to therapeutic effects. For example:

  • Enzyme Inhibition : Compounds with similar structures have shown potent inhibition against carbonic anhydrases (CA IX and CA II), which are implicated in various diseases including cancer. The IC50 values for these interactions range from 10.93 nM to 25.06 nM for CA IX .

Comparative Analysis

The following table summarizes the biological activities of similar compounds related to this compound:

Compound NameMolecular FormulaBiological ActivityIC50 Values
N-(3-acetylphenyl)-2-{6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanylacetamideC24H22ClN4O2S2AntimicrobialNot specified
N-(3-acetylphenyl)-2-{6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-y]}sulfanylacetamideC24H24N4O2S2AnticancerNot specified
Related Thiazole DerivativesVariousApoptosis induction in MDA-MB-231 cellsSignificant increase in annexin V-FITC positive cells

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Apoptosis Induction : A study demonstrated that a derivative induced apoptosis in MDA-MB-231 cells by significantly increasing apoptotic markers compared to controls .
  • Antibacterial Activity : Another study found that related compounds exhibited strong antibacterial activity against Gram-positive bacteria, suggesting a mechanism involving inhibition of protein synthesis .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-acetylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance, derivatives of thiazole and pyridazine have shown promising results against various cancer cell lines:

Compound TypeCancer Cell Lines TestedPercent Growth Inhibition
Thiazole DerivativesSNB-19, OVCAR-886.61%, 85.26%
Pyridazine DerivativesHOP-92, MDA-MB-23167.55%, 56.88%

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Potential

Molecular docking studies have proposed that this compound could inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory activity of related compounds has been documented, indicating potential for development as therapeutic agents for conditions like arthritis and asthma.

Antimicrobial Properties

Compounds containing thiazole and pyridazine rings are also being explored for their antimicrobial properties. Preliminary tests have shown efficacy against various bacterial strains, suggesting that this compound may serve as a lead compound in the development of new antibiotics.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Anticancer Evaluation : A study published in the Journal of Medicinal Chemistry reported that thiazole-based compounds demonstrated significant cytotoxicity against human cancer cell lines, leading to further exploration of their mechanisms of action .
  • Molecular Docking Studies : Research conducted on related derivatives indicated favorable binding affinities to key biological targets involved in cancer progression .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridazine-thiazole 4-Acetylphenyl, 4-methoxyphenyl Not reported (structural focus)
CDD-934506 Oxadiazole 4-Nitrophenyl, 4-methoxyphenyl Enzyme inhibition (unspecified)
VUAA-1 Triazole 4-Ethylphenyl, pyridinyl Orco channel agonist
N-(4-methoxyphenyl)-2-{[4-methyl-5-pyridinyl]sulfanyl}acetamide Triazole 4-Methoxyphenyl, pyridinyl Not reported

Key Insights :

  • Replacement of the pyridazine-thiazole core with oxadiazole (CDD-934506) or triazole (VUAA-1) alters electronic properties and target specificity. For instance, VUAA-1’s triazole enhances agonist activity at insect olfactory receptors .

Substituent Effects on Bioactivity

Compound Name Aryl Group Heterocyclic Substituent MIC (μg/mL) or IC₅₀ Reference
Target Compound 4-Acetylphenyl 4-Methoxyphenyl-thiazole Not tested
Compound 38 (2-fluorobenzyl) 2-Fluorobenzyl 1,2,3-Triazol-5-yl MIC: 12.5 (E. coli)
CDD-934506 4-Nitrophenyl 1,3,4-Oxadiazol-2-yl IC₅₀: 8.2 μM (LOX inhibition)
GSK1570606A 4-Fluorophenyl 4-Pyridinyl-thiazol-2-yl IC₅₀: 0.3 μM (kinase inhibition)

Key Insights :

  • Electron-withdrawing groups (e.g., nitro in CDD-934506) enhance enzyme inhibition, while electron-donating groups (e.g., methoxy in the target compound) may improve solubility .

Key Insights :

  • The target compound’s synthesis likely follows a nucleophilic substitution pathway, similar to .
  • Triethylamine (TEA) is a common base for deprotonation in sulfanyl acetamide syntheses .

Pharmacological and Physicochemical Considerations

  • Solubility : The 4-methoxyphenyl group in the target compound may enhance aqueous solubility compared to nitro- or chloro-substituted analogues (e.g., CDD-934506) .
  • Stability : Intramolecular hydrogen bonds (observed in structurally related compounds, e.g., ) could reduce metabolic degradation .
  • Target Selectivity : The pyridazine-thiazole scaffold may offer selectivity for kinases or GPCRs over enzymes like LOX or BChE .

Q & A

Q. What are the standard synthetic routes for this compound, and how is its structural integrity confirmed?

The compound is synthesized via multi-step reactions, starting with the condensation of thiazole and pyridazine precursors, followed by sulfanyl acetamide coupling. Key steps include Suzuki-Miyaura cross-coupling for aryl-thiazole formation and nucleophilic substitution for sulfanyl group introduction. Structural confirmation employs:

  • NMR spectroscopy (1H/13C) to verify substituent positions and connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC-UV (>95% purity threshold) and X-ray crystallography (if crystalline) for absolute configuration .

Q. What analytical techniques are recommended to assess purity and stability under different storage conditions?

  • Purity : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water gradient).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis/byproducts.
  • Storage : Long-term stability requires airtight containers under nitrogen at 2–8°C, monitored via periodic NMR and mass spectrometry .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Flammable storage cabinets away from ignition sources (per GHS P210).
  • Spill Management : Neutralize with ethanol, followed by adsorption via silica gel .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproduct formation?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions.
  • Flow Chemistry : Enhances control over exothermic steps (e.g., thiazole cyclization) and reduces side reactions.
  • In-Line Purification : Catch-and-release solid-phase extraction (SPE) removes impurities during synthesis .

Q. How does the substitution pattern (e.g., 4-acetylphenyl vs. 4-methoxyphenyl) influence target binding affinity?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing acetyl with trifluoromethyl) and test via:
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to target proteins.
  • Thermal Shift Assays : Measures thermal stabilization of protein-ligand complexes.
    • Computational Modeling : CoMFA or molecular docking predicts steric/electronic effects of substituents .

Q. What strategies resolve discrepancies in enzymatic inhibition data across studies?

  • Assay Standardization : Use identical enzyme batches (validated via SDS-PAGE) and buffer conditions (pH 7.4 ± 0.1, 25°C).
  • Orthogonal Assays : Confirm activity with fluorescence polarization (FP) and radiometric assays.
  • Metabolite Profiling : LC-MS identifies active metabolites that may explain in vivo/in vitro disparities .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Isotopic Labeling : Synthesize 14C-labeled analogs for biodistribution studies.
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets to assess phenotypic rescue.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predicts tissue-specific exposure and efficacy .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in aqueous vs. nonpolar solvents?

  • Standardized Protocols : Use USP buffers (pH 1.2–6.8) and DMSO/water mixtures for consistency.
  • Dynamic Light Scattering (DLS) : Detects aggregation states affecting apparent solubility.
  • High-Throughput Screening (HTS) : 96-well plate assays with nephelometry endpoints .

Methodological Notes

  • Key Instruments : Bruker NMR (400 MHz), Agilent HPLC-QTOF, Malvern Zetasizer (DLS).
  • Data Validation : Triplicate runs with ±5% error margins; peer-reviewed spectral libraries (e.g., PubChem) for cross-referencing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.